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Compound of Interest

Compound Name: R-348

Cat. No.: B1262787

Discovery and History: R348 was developed by Rigel Pharmaceuticals as an orally available,
potent inhibitor of Janus Kinase 3 (JAK3).[1] The company's research focused on intracellular
signaling pathways critical to disease mechanisms, aiming to develop small-molecule drugs for
inflammatory and autoimmune diseases.[1] In January 2008, Rigel announced the initiation of a
Phase 1 clinical trial to evaluate the safety and tolerability of R348 for conditions such as
rheumatoid arthritis (RA), psoriasis, and other immune disorders.[1] Preclinical studies had
demonstrated its efficacy in reducing arthritic symptoms, bone destruction, and swelling in
animal models.[1] The compound was also investigated for its potential in preventing transplant
rejection.[1][2] R348 targets T-cells, which are key mediators in these autoimmune diseases
through JAK3 signaling.[1]

Mechanism of Action: R348 is a dual inhibitor of Janus Kinase 3 (JAK3) and Spleen tyrosine
kinase (Syk).[2] JAK3 is crucial for signal transduction downstream of various cytokine
receptors in immune cells.[2] By inhibiting JAK3, R348 disrupts the signaling of cytokines that
are dependent on the common gamma chain, thereby suppressing the activation and
proliferation of T-cells and other immune cells involved in autoimmune responses.[1] The
inhibition of Syk, another key kinase in immune signaling, further contributes to its
immunosuppressive effects.[2]

Quantitative Data

Table 1: Preclinical Efficacy of R348 in a Cardiac Allograft Model[2]
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Treatment Group Dose Outcome
R348 10 mg/kg Subtherapeutic
Similar allograft survival to
R348 20 mg/kg ) )
tacrolimus or rapamycin
Preserved graft function,
significantly reduced graft
R348 40 mg/kg o
infiltration, decreased
histologic rejection scores
] Similar efficacy to R348 40
Rapamycin 3 mg/kg

mg/kg

Experimental Protocols

In Vitro Enzyme Inhibition Assays: Detailed protocols for the specific in vitro enzyme inhibition
assays used for R348 are not publicly available in the provided search results. However, a
general methodology for such assays would involve:

e Enzyme and Substrate Preparation: Recombinant human JAK3 and Syk enzymes would be
purified. A specific peptide substrate for each enzyme, capable of being phosphorylated,
would be used.

o Assay Reaction: The enzyme, substrate, and ATP (the phosphate donor) are incubated in a
reaction buffer.

e Inhibitor Addition: R348 would be added at varying concentrations to determine its inhibitory
effect.

» Detection of Phosphorylation: The amount of phosphorylated substrate is quantified, typically
using methods like ELISA with a phospho-specific antibody, or radiometric assays measuring
the incorporation of radioactive phosphate from ATP.

e |C50 Determination: The concentration of R348 that inhibits 50% of the enzyme activity
(IC50) would be calculated from the dose-response curve.
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Pharmacokinetic Studies in Rats: The 2008 study in Transplantation mentions that detailed

pharmacokinetic data were obtained in rats.[2] A typical protocol for such a study would

include:

Animal Dosing: A cohort of rats would be administered R348 orally at different doses.

Blood Sampling: Blood samples would be collected at various time points after
administration.

Plasma Preparation: Plasma would be separated from the blood samples by centrifugation.

Drug Concentration Analysis: The concentration of R348 and its active metabolite, R333, in
the plasma would be measured using a validated analytical method, such as liquid
chromatography-mass spectrometry (LC-MS).

Pharmacokinetic Parameter Calculation: Key parameters like Cmax (maximum
concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life would
be determined from the concentration-time data. The results indicated that plasma levels of
the active metabolite R333 remained high for 8 hours or more.[2]

Phase 1 Clinical Trial Protocol: Rigel Pharmaceuticals initiated a Phase 1 study for R348 in

2008.[1] The key elements of this protocol were:

Study Design: A double-blind, placebo-controlled, single-dose and multiple-ascending-dose
study.

Participants: Young, healthy male volunteers.
Objectives: To evaluate the safety, tolerability, and pharmacokinetics of R348.

Results Expected: Mid-2008.[1]

Signaling Pathway
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Caption: R348 inhibits JAKS, blocking cytokine signaling and gene transcription.

AG-348 (Mitapivat, Agios Pharmaceuticals): A PK-R
Allosteric Activator

Discovery and History: AG-348, now known as Mitapivat, was identified and characterized by
Agios Pharmaceuticals as a first-in-class, orally available, small-molecule allosteric activator of
the red cell isoform of pyruvate kinase (PK-R).[3][4] The discovery was aimed at addressing the
underlying cause of pyruvate kinase (PK) deficiency, a rare genetic disease that leads to
chronic hemolytic anemia due to mutations in the PKLR gene.[3][5] These mutations result in
decreased PK-R activity, leading to a deficiency in ATP and a buildup of the upstream glycolytic
intermediate 2,3-diphosphoglycerate (2,3-DPG) in red blood cells.[4] AG-348 was designed to
activate both wild-type and mutant PK-R enzymes, thereby restoring normal red blood cell
metabolism.[5] The compound has undergone several clinical trials to evaluate its safety and
efficacy.[6][7]

Mechanism of Action: AG-348 acts as an allosteric activator of the PK-R enzyme.[5] PK-R
exists in an equilibrium between a less active T-state and a more active R-state.[5] AG-348
binds to a distinct pocket at the dimer-dimer interface of the PK-R tetramer, which is different
from the binding site of the endogenous activator, fructose-1,6-bisphosphate (FBP).[5] This
binding induces and stabilizes the active R-state of the enzyme, enhancing its catalytic activity.
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[5] This leads to an increased rate of glycolysis, resulting in higher levels of ATP and lower
levels of 2,3-DPG, which in turn improves red blood cell health and reduces hemolysis.[4]

Quantitative Data

Table 2: In Vitro Activity of AG-348 on Mutant PK-R Enzymes[5]

PK-R Mutant AC50 (nM)
R532W 9

G332S 59

G364D Not specified
T384M Not specified
R479H Not specified
R486W Not specified
R510Q Not specified

Table 3: Phase 1 Clinical Trial Dosing for AG-348[7]

Study Type Dose Range

Single Ascending Dose (SAD) 30 - 2500 mg (single dose)

15 - 700 mg (every 12 hours for 14 days) or 120

Multiple Ascending Dose (MAD)
mg (every 24 hours for 14 days)

Experimental Protocols

Crystallography of AG-348-Bound PK-R: The co-crystal structure of AG-348 bound to PK-R
was solved to 2.75 A resolution.[5] A general protocol for such an experiment would involve:

» Protein Expression and Purification: Recombinant human PK-R would be expressed (e.g., in

E. coli) and purified to homogeneity.
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o Co-crystallization: The purified PK-R would be incubated with an excess of AG-348 and set
up for crystallization using techniques like vapor diffusion.

o X-ray Diffraction Data Collection: The resulting crystals would be exposed to a high-intensity
X-ray beam, and the diffraction pattern would be recorded.

 Structure Solution and Refinement: The diffraction data would be processed to determine the
electron density map, and the atomic model of the PK-R/AG-348 complex would be built and
refined.

Phase 1 Clinical Trial Protocol (NCT02108106, NCT02149966):[7]

o Study Design: Two randomized, placebo-controlled, double-blind, single- and multiple-
ascending-dose studies in healthy volunteers.

o Participants: Healthy adult volunteers.

o Objectives: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of
AG-348.

o Key Endpoints: Incidence of adverse events, pharmacokinetic parameters (Cmax, AUC,
etc.), and changes in blood glycolytic intermediates.

o Key Findings: The most common treatment-related adverse events were headache and
nausea. Dose-dependent changes in glycolytic intermediates consistent with PK-R activation
were observed.[7]

Signaling Pathway
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Caption: AG-348 allosterically activates PK-R, promoting ATP production.

ABT-348 (llorasertib): An Aurora Kinase Inhibitor

Discovery and History: ABT-348, also known as llorasertib, is a potent, orally active, and ATP-
competitive inhibitor of Aurora kinases A, B, and C.[8] It also demonstrates potent inhibition of
VEGF and PDGF receptors.[8] This compound has been investigated for its potential in treating
acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).[8]

Quantitative Data

Table 4: In Vitro IC50 Values for ABT-348 (llorasertib)[8]

Target Kinase IC50 (nM)
Aurora A 116
Aurora B 5

Aurora C 1

Experimental Protocols
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Antiproliferative Activity Assay: The antiproliferative activity of llorasertib was tested in H1299
and H460 cell lines.[8] A general protocol for such an assay would be:

e Cell Culture: Cancer cell lines are cultured in appropriate media.

o Compound Treatment: Cells are treated with varying concentrations of llorasertib (e.g., 1-
1000 nM) for a specified period (e.g., 24 hours).

o Cell Viability Assessment: The number of viable cells is measured using assays such as
MTT, MTS, or CellTiter-Glo, which quantify metabolic activity.

o Data Analysis: The concentration of the compound that inhibits cell growth by 50% (GI50) is
determined. The results showed that llorasertib induced a concentration-dependent increase
in the extent and number of H1299 and H460 cells, indicative of a block in cell division.[8]

Signaling Pathway

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.medchemexpress.com/ABT-348.html
https://www.medchemexpress.com/ABT-348.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1262787?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Cell Cycle Progression

ABT-348
(llorasertib)

Aurora Kinases
(A, B, C)

Regulates

Mitotic Spindle Formation Cytokinesis

Cell Division

Click to download full resolution via product page

Caption: ABT-348 inhibits Aurora kinases, disrupting mitosis and cell division.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd

Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/18360272/
https://pubmed.ncbi.nlm.nih.gov/18360272/
https://www.researchgate.net/publication/318824330_AG-348_enhances_pyruvate_kinase_activity_in_red_blood_cells_from_patients_with_pyruvate_kinase_deficiency
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/mitapivat
https://pmc.ncbi.nlm.nih.gov/articles/PMC5609468/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5609468/
https://clinicaltrials.gov/study/NCT03548220
https://pubmed.ncbi.nlm.nih.gov/30091852/
https://pubmed.ncbi.nlm.nih.gov/30091852/
https://pubmed.ncbi.nlm.nih.gov/30091852/
https://www.medchemexpress.com/ABT-348.html
https://www.benchchem.com/product/b1262787#r-348-compound-discovery-and-history
https://www.benchchem.com/product/b1262787#r-348-compound-discovery-and-history
https://www.benchchem.com/product/b1262787#r-348-compound-discovery-and-history
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1262787?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1262787?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1262787?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

